2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
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Overview
Description
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a methoxy group attached to the phenyl ring and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with aniline derivatives, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other functionalized derivatives. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1H-indole: This compound shares a similar methoxyphenyl group but has an indole core instead of a quinolinone core.
2-Methoxyphenyl isocyanate: This compound contains the same methoxyphenyl group but is an isocyanate derivative.
Uniqueness
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO2/c1-19-16-9-5-3-7-12(16)14-10-15(18)11-6-2-4-8-13(11)17-14/h2-9,14,17H,10H2,1H3 |
InChI Key |
UTQLOQCHWMLWNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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